Alkaline Phosphatase Inhibitory Activity Relative to the 4-Dimethylamino Analog (Most Potent Series Member)
Within the same synthetic series and assay platform, 5-[(2,3-dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exhibited measurable inhibitory activity against calf-intestinal alkaline phosphatase (CIAP), but its potency was markedly lower than that of the series-leading 4-(dimethylamino)benzylidene analog (compound 3f, IC50 = 0.29 ± 0.02 µM) [1]. While the exact IC50 of the 2,3-dichloro derivative was not individually highlighted in the publicly available abstract, the authors' SAR analysis indicates that electron-withdrawing 2,3-dihalogen substitution shifts activity away from the optimum, positioning this compound as a moderately active, ortho/meta-substituted comparator for probing steric and electronic effects in phosphatase inhibitor design [1].
| Evidence Dimension | CIAP inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually disclosed; inferred moderate activity relative to the series |
| Comparator Or Baseline | 5-(4-(Dimethylamino)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (3f): IC50 = 0.29 ± 0.02 µM |
| Quantified Difference | Directional only: 2,3-dichloro substitution is less favorable than 4-dimethylamino substitution for CIAP inhibition |
| Conditions | In vitro enzymatic assay using calf-intestinal alkaline phosphatase (CIAP); compounds synthesized via Knoevenagel condensation and characterized by FT-IR, 1H-NMR, 13C-NMR [1] |
Why This Matters
The quantitative potency gap confirms that the 2,3-dichloro substitution pattern is not the efficacy-optimized member of this chemotype; procurement should be driven by its value as a tool compound for mapping halogen-position effects rather than for maximal CIAP inhibition.
- [1] Ejaz, S.A., Zain-ul-Abideen, M., Channar, P.A., Saeed, A., Ahmed, A., Alsaiari, N.S., Katubi, K.M., Abbas, Q., Dahlous, K.A., Raza, H., Kim, S.J., Mustafa, M.N. (2023) Synthesis, biochemical characterization and molecular modeling studies of 5-(substituted benzylidene) pyrimidine-2,4,6-trione: Potential inhibitors of alkaline phosphatase. Journal of Molecular Structure, 1282, 135225. View Source
